L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3
Overview
Description
L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, also known as L-Tyrosine-D7, is a deuterium-labeled L-Tyrosine . The molecular formula is C9H4D7NO3 . It has an average mass of 188.232 Da and a monoisotopic mass of 188.117828 Da .
Molecular Structure Analysis
The molecular structure of L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 consists of 9 carbon atoms, 4 hydrogen atoms, 7 deuterium atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Phosphoramidate Derivatives of d4T as HIV Inhibitors
L-alanine has been studied for its efficacy in antiviral action against HIV. Phosphoramidate derivatives of the nucleoside analogue d4T, linked to amino acids including L-alanine, showed potential as anti-HIV agents. The specific nature of the amino acid, such as L-alanine, significantly influenced the antiviral efficacy of these compounds (Mcguigan et al., 1997).
Biochemical Studies on L-Alanine
L-alanine's chemical behavior has been analyzed in biochemical processes, such as in the reaction mechanisms of Bacillus subtilis L-alanine dehydrogenase. Studies involving isotope effects with L-alanine-d4 helped in understanding the sticky nature of L-alanine in biochemical reactions (Grimshaw, Cook, & Cleland, 1981).
Bioadhesive Applications
L-alanine, specifically in the form of 3,4-Dihydroxyphenyl-L-alanine (DOPA), has been utilized in the development of bioadhesive end groups in block copolymers. These DOPA-modified polymers showed increased bioadhesive properties, useful in biomedical applications (Huang, Lee, Ingram, & Messersmith, 2002).
Enzymatic Synthesis
L-alanine has been involved in enzymatic processes for the synthesis of optically pure amino acids, demonstrating its role in stereoselective biochemical reactions (Cao, 1995).
Role in Hydrolysis and Soil Reactions
L-alanine's structure, particularly its catechol moiety, plays a significant role in adsorption and transformation reactions in soils. This has implications in understanding the behavior of certain allelochemicals in agricultural settings (Furubayashi, Hiradate, & Fujii, 2007).
Mussel-Inspired Hydrogels
L-alanine derivatives like DOPA have been used to develop mussel-inspired hydrogels. These hydrogels have applications in biomedicine, such as tissue adhesives, and in environmental fields as pollutant adsorbents due to their unique physicochemical properties (Li, Smitthipong, & Zeng, 2015).
properties
IUPAC Name |
(2S)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-BKKGXISKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310713 | |
Record name | L-Tyrosine-α,β,β,2,3,5,6-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
l-Tyrosine-d7 | |
CAS RN |
130551-49-4 | |
Record name | L-Tyrosine-α,β,β,2,3,5,6-d7 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130551-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tyrosine-α,β,β,2,3,5,6-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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